molecular formula C20H25NO2S B2536303 (2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone CAS No. 793678-86-1

(2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone

Cat. No. B2536303
CAS RN: 793678-86-1
M. Wt: 343.49
InChI Key: YENGKNWKJZXNQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the compound involves a multi-step process starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a base structure which is then coupled with an aromatic aldehyde to afford the corresponding Schiff base compounds. Specifically, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is detailed, which serves as a precursor for further chemical modifications .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), has been characterized by X-ray crystallographic analysis. It crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure. These hydrogen bonds are quantified with distances and angles, providing insight into the compound's three-dimensional conformation .

Chemical Reactions Analysis

The Schiff base compounds synthesized in the study exhibit intramolecular hydrogen bonding, which is a significant aspect of their reactivity. The presence or absence of such interactions can influence the chemical behavior of these compounds. For instance, compound 2d shows intramolecular hydrogen bonding, while compounds 2b and 2c do not, which could lead to differences in their chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR. These techniques provide information on the functional groups present and the chemical environment of the atoms within the molecule. Additionally, DFT analyses offer insights into the electronic structure, such as the HOMO-LUMO energy gap, which is indicative of the compound's stability and reactivity. The thermodynamic stability and reactivity in the excited state are also discussed, which are crucial for understanding the compound's behavior under different conditions .

The molecular docking study, which is part of the chemical properties analysis, helps to predict the antibacterial activity of the compound by simulating its interaction with bacterial proteins. This computational approach is valuable for assessing the potential biological applications of the synthesized compounds .

Scientific Research Applications

Synthesis and Structural Studies

Research in organic synthesis has led to the development of novel synthetic routes and methodologies for thiophene derivatives, showcasing the versatility of these compounds in chemistry. For instance, the synthesis of enantiomerically pure β-amino acids demonstrates a broader application in medicinal chemistry and asymmetric synthesis, utilizing similar structural motifs (Lakner, Chu, Negrete, & Konopelski, 2003). Another study highlights the Pd-catalyzed coupling reactions as a method for synthesizing 2-substituted benzo[b]thiophenes, indicating the importance of palladium-catalyzed processes in constructing complex structures (Chen, Xiang, Yang, & Zhou, 2017).

Molecular and Crystal Structures

The determination of crystal and molecular structures of 2-aminothiophene derivatives provides insights into the conformational preferences and potential interaction sites for further chemical modifications, which are crucial for drug design and material science applications (Kubicki, Dutkiewicz, Yathirajan, Dawar, Ramesha, & Dayananda, 2012).

Spectroscopic Properties and Theoretical Studies

Investigations into the spectroscopic properties and theoretical studies of related compounds provide a foundation for understanding the electronic structure, reactivity, and potential applications of thiophene derivatives in various fields, including photophysics and materials science. For example, a study on the effects of structure and environment on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones offers valuable insights into the photophysical properties of these compounds, which could be leveraged for designing new fluorescent materials or probes (Al-Ansari, 2016).

Potential Biological Applications

The exploration of the biological activities of thiophene derivatives, including their antimicrobial and antifungal properties, underscores the potential of these compounds in developing new therapeutics. The synthesis and biological evaluation of various thiophene-based derivatives highlight their promise in medicinal chemistry, particularly as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-20(2,3)13-7-10-15-16(11-13)24-19(21)17(15)18(22)12-5-8-14(23-4)9-6-12/h5-6,8-9,13H,7,10-11,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENGKNWKJZXNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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